molecular formula C13H17N3O2 B12792058 4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione CAS No. 26365-85-5

4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione

Cat. No.: B12792058
CAS No.: 26365-85-5
M. Wt: 247.29 g/mol
InChI Key: UBBPYSBRGBQMLR-UHFFFAOYSA-N
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Description

4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione is a heterocyclic compound that features both an indazole and a piperidine ring. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Properties

CAS No.

26365-85-5

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

4-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)piperidine-2,6-dione

InChI

InChI=1S/C13H17N3O2/c17-12-6-8(7-13(18)14-12)5-11-9-3-1-2-4-10(9)15-16-11/h8H,1-7H2,(H,15,16)(H,14,17,18)

InChI Key

UBBPYSBRGBQMLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CC3CC(=O)NC(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione typically involves the reaction of indazole derivatives with piperidine-2,6-dione. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, followed by treatment with hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione is unique due to its dual ring structure, which combines the properties of both indazole and piperidine rings. This structural feature enhances its potential biological activities and makes it a versatile compound for various applications in scientific research and drug development.

Biological Activity

4-(4,5,6,7-Tetrahydro-1H-indazol-3-ylmethyl)piperidine-2,6-dione (CAS Number: 4344-73-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H17N3O2
Molecular Weight233.29 g/mol
LogP0.5818
Polar Surface Area48.65 Ų

Research indicates that compounds similar to 4-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)piperidine-2,6-dione may interact with various biological targets:

  • PI3K/Akt Pathway : The compound may influence the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in cancer biology. Inhibitors targeting this pathway have shown promise in cancer treatment by inducing apoptosis in tumor cells .
  • Cholinesterase Inhibition : The compound's structure suggests potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Studies have demonstrated that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A derivative similar to the target compound showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neuroprotective Effects

The compound's ability to inhibit cholinesterases positions it as a candidate for neuroprotective therapies. Research indicates that compounds with similar structures can improve cognitive function by increasing acetylcholine levels in the brain .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of piperidine derivatives on multiple cancer cell lines. The results indicated that specific substitutions on the piperidine ring significantly enhanced anticancer activity .
  • Neuroprotective Studies : In vitro studies assessing AChE inhibition demonstrated that certain piperidine derivatives could significantly reduce enzyme activity, suggesting potential therapeutic benefits for Alzheimer's disease .

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